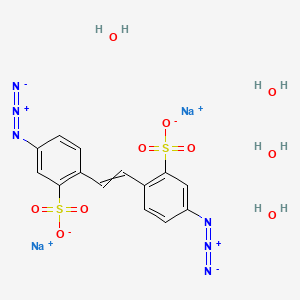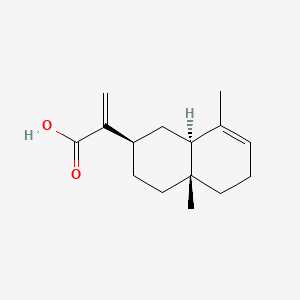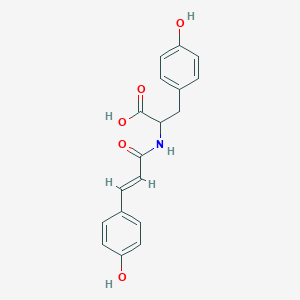
4-羟基肉桂酰酪氨酸
描述
N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxycinnamoyl group attached to the amino group of tyrosine. It is known for its potential biological activities and is studied for its various applications in chemistry, biology, medicine, and industry.
科学研究应用
N-(4-Hydroxycinnamoyl)tyrosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in plant defense mechanisms and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of natural products and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine It’s known that tyrosine derivatives play significant roles in various biological processes, including plant growth and development .
Mode of Action
It’s known that hydroxycinnamic acid derivatives, including this compound, are secondary metabolites derived from the phenylalanine and tyrosine pathway . They contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .
Biochemical Pathways
N-(4-Hydroxycinnamoyl)tyrosine is involved in the phenylalanine and tyrosine metabolic pathway . Key enzymes in this pathway include Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These enzymes are essential for the biosynthesis of hydroxycinnamic acid amides, including N-(4-Hydroxycinnamoyl)tyrosine .
Pharmacokinetics
It’s known that this compound has been detected in various foods, such as cocoa and cocoa products, cocoa beans, and cocoa powder . This suggests that it can be absorbed into the body through dietary intake.
Result of Action
Hydroxycinnamic acid derivatives, including this compound, are known to have antioxidant properties . They also contribute to many developmental processes and plant responses against biotic and abiotic stress responses .
Action Environment
The action of N-(4-Hydroxycinnamoyl)tyrosine can be influenced by various environmental factors. For instance, plant growth and developmental processes, including flower development, senescence, sexual differentiation, plant defense, tuberization, cell division, cyto-morphogenesis cell wall cross-linking, and stress responses, can affect the accumulation of specific hydroxycinnamic acid amides .
生化分析
Biochemical Properties
N-(4-Hydroxycinnamoyl)tyrosine interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves essential enzymes such as Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These interactions contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .
Cellular Effects
The effects of N-(4-Hydroxycinnamoyl)tyrosine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(4-Hydroxycinnamoyl)tyrosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The condensation of CoA derivative of p-coumaric acid (thioester p-coumaroyl-CoA) and the amine tyramine catalyzed by THT further activates the synthesis of p-coumaroyltyramine .
Metabolic Pathways
N-(4-Hydroxycinnamoyl)tyrosine is involved in the phenylalanine and tyrosine metabolic pathway . It interacts with enzymes such as PAL, 4CL, THT, and TyDC
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxycinnamoyl)tyrosine typically involves the coupling of 4-hydroxycinnamic acid with tyrosine. This reaction can be facilitated by using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
Industrial production of N-(4-Hydroxycinnamoyl)tyrosine can be achieved through biotechnological methods. For instance, genetically engineered Escherichia coli strains can be used to produce this compound by introducing genes encoding enzymes such as tyrosine ammonia lyase and 4-coumarate CoA ligase. These enzymes facilitate the conversion of tyrosine to N-(4-Hydroxycinnamoyl)tyrosine .
化学反应分析
Types of Reactions
N-(4-Hydroxycinnamoyl)tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxycinnamoyl group can be oxidized to form quinones.
Reduction: The double bond in the hydroxycinnamoyl group can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- N-(4-Hydroxycinnamoyl)phenethylamine
- N-(4-Hydroxycinnamoyl)tyramine
- N-(4-Hydroxycinnamoyl)caffeic acid
Uniqueness
N-(4-Hydroxycinnamoyl)tyrosine is unique due to its specific structure, which combines the properties of both tyrosine and hydroxycinnamic acid. This combination imparts unique biological activities, such as enhanced antioxidant and antimicrobial properties, making it distinct from other similar compounds .
属性
CAS 编号 |
77201-66-2 |
|---|---|
分子式 |
C18H17NO5 |
分子量 |
327.3 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m0/s1 |
InChI 键 |
LEEDEKWKJVUWGA-YKXBDCQTSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
序列 |
Y |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




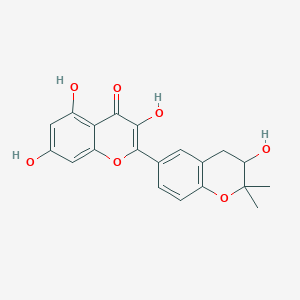
![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)


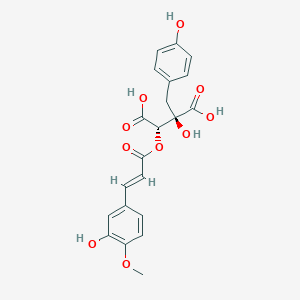
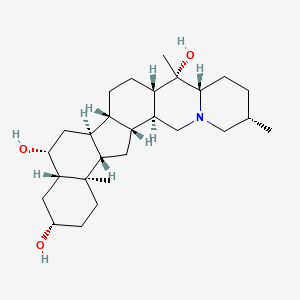
![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)
![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)

